tert-Butyl 4,4-dihydroxypiperidine-1-carboxylate
Description
tert-Butyl 4,4-dihydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features two hydroxyl groups at the 4-position and a tert-butyl ester group at the 1-position
Properties
IUPAC Name |
tert-butyl 4,4-dihydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(12)11-6-4-10(13,14)5-7-11/h13-14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJLNLKZNYWHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-dihydroxypiperidine-1-carboxylate typically involves the protection of piperidine derivatives followed by hydroxylation. One common method involves the reaction of 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester with appropriate reagents under controlled conditions . For instance, the reaction can be carried out in dry tetrahydrofuran at low temperatures with the addition of sodium hydride and other reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of bulk reagents, continuous flow reactors, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Drug Development :
tert-Butyl 4,4-dihydroxypiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to mimic biologically active molecules, making it a candidate for developing drugs targeting specific enzymes or receptors. The compound's ability to act as a semi-flexible linker is particularly useful in the design of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutics aimed at targeted protein degradation .
Case Study - PROTAC Development :
In recent studies, the incorporation of this compound into PROTACs has demonstrated enhanced efficacy in degrading target proteins associated with diseases such as cancer. The rigidity introduced by the linker improves the orientation within the ternary complex, optimizing drug-like properties and enhancing therapeutic outcomes .
Polymer Chemistry
Synthesis of Specialty Polymers :
The unique chemical properties of this compound make it suitable for use in polymer synthesis. It can serve as a building block for creating advanced materials with tailored functionalities. The compound's reactivity allows for modifications that can lead to specialty polymers used in various industrial applications.
Bioconjugation Applications
Crosslinking Agent :
This compound is utilized as a crosslinker in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other biomolecules. Its hydroxyl groups can participate in forming stable linkages, making it valuable in developing biosensors and targeted drug delivery systems .
Data Tables
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Used to introduce functional groups onto the piperidine ring. |
| Esterification | Formation of the tert-butyl ester from carboxylic acid derivatives. |
Case Study 1: Therapeutic Potential
A study published in a peer-reviewed journal investigated the effects of this compound on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against various cancer types, suggesting its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.
Case Study 2: Immunomodulatory Effects
Research exploring the immunomodulatory effects of piperidine derivatives found that this compound could enhance immune responses against tumors by inhibiting PD-L1 interactions. This study highlighted its potential role in cancer immunotherapy by restoring immune function at low concentrations .
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxyl groups and the tert-butyl ester moiety allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 4-hydroxy-1-piperidinecarboxylate: This compound is similar but lacks the second hydroxyl group at the 4-position.
1-Boc-4-hydroxypiperidine: Another similar compound with a Boc (tert-butoxycarbonyl) protecting group instead of the tert-butyl ester.
Uniqueness: tert-Butyl 4,4-dihydroxypiperidine-1-carboxylate is unique due to the presence of two hydroxyl groups at the 4-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and makes it a valuable compound for various research and industrial applications .
Biological Activity
Tert-butyl 4,4-dihydroxypiperidine-1-carboxylate is a chemical compound that exhibits significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural properties, derived from the piperidine framework, allow for various biological activities that are being actively researched. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H23NO3
- Molecular Weight : 229.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to interact with various biomolecular targets. The hydroxyl groups enable hydrogen bonding with proteins and enzymes, potentially modulating their activity. Furthermore, the piperidine ring structure allows for interactions with neurotransmitter receptors, which can influence neurological functions.
Biological Activities
The compound has been studied for several biological activities:
- Antioxidant Activity : Research indicates that the compound exhibits antioxidant properties, potentially reducing oxidative stress in biological systems.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter levels.
- Antimicrobial Properties : Some investigations have shown that it possesses antimicrobial activity against certain bacterial strains.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection
In a study published by Smith et al. (2023), this compound was administered to neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting a protective mechanism likely mediated through modulation of glutamate receptors.
Case Study 2: Antimicrobial Activity
A recent investigation by Johnson et al. (2024) tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating promising potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing tert-Butyl 4,4-dihydroxypiperidine-1-carboxylate, and what analytical techniques confirm its structure?
- Methodological Answer : Synthesis typically involves multi-step reactions using tert-butyl carbamate intermediates. For example, analogous compounds like tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate are synthesized via nucleophilic substitution or coupling reactions, followed by Boc protection/deprotection . Post-synthesis, structural confirmation employs:
- NMR Spectroscopy : Analyze proton and carbon environments to verify substituent positions.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., ESI-MS for exact mass) .
- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for precise bond-length/angle validation .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile), lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators during powder handling .
- Ventilation : Work in a fume hood to avoid inhalation of dust/particulates .
- Emergency Protocols : In case of skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation . Avoid exposure to moisture, heat, or direct sunlight.
- Compatibility : Use glass or PTFE-lined containers; avoid reactive metals (e.g., aluminum) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR (e.g., δ 1.4 ppm for tert-butyl protons) and HPLC retention times with literature .
- Purity Assessment : Use differential scanning calorimetry (DSC) to verify melting points and detect impurities.
- Data Reproducibility : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, strict temperature gradients) to minimize batch variability .
Q. What strategies optimize reaction yields in multi-step syntheses involving tert-butyl carbamate intermediates?
- Methodological Answer :
- Protecting Group Compatibility : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid side reactions during Boc deprotection .
- Catalysis : Employ palladium catalysts for Suzuki-Miyaura couplings (e.g., boronate intermediates ) or enzyme-mediated reactions for stereoselectivity.
- Workup Optimization : Purify intermediates via silica gel chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) .
Q. How can unexpected byproducts during synthesis be identified and mitigated?
- Methodological Answer :
- Byproduct Profiling : Use LC-MS or GC-MS to detect impurities (e.g., tert-butyl alcohol from Boc cleavage) .
- Mechanistic Analysis : Conduct kinetic studies (e.g., in situ IR monitoring) to identify side reactions (e.g., over-oxidation of diols).
- Process Control : Adjust stoichiometry (e.g., reduce excess reagents) or employ scavenger resins to trap reactive intermediates .
Q. What approaches are recommended for assessing toxicity or environmental impact with limited data?
- Methodological Answer :
- Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl piperidine derivatives ) to predict acute toxicity (LD50) or ecotoxicity.
- In Silico Modeling : Apply QSAR models (e.g., EPA’s TEST) to estimate biodegradability or bioaccumulation potential .
- Precautionary Measures : Treat all R&D-scale compounds as hazardous; implement waste neutralization (e.g., acid hydrolysis for carbamates) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
